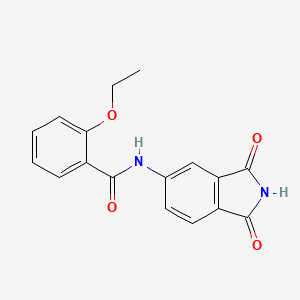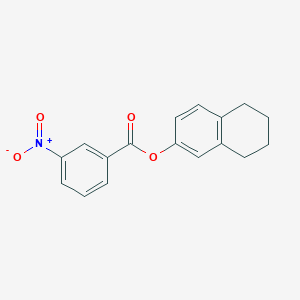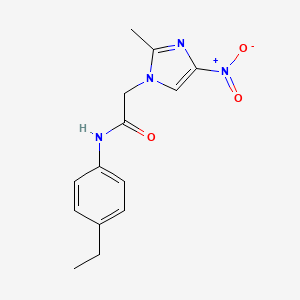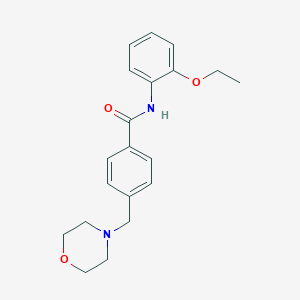![molecular formula C12H15FN2O2 B5703931 N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5703931.png)
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting BTK, N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide disrupts these pathways and induces cell death in cancer cells.
Biochemical and Physiological Effects:
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been well-tolerated and has shown minimal toxicity. However, further studies are needed to fully characterize the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has shown good efficacy in preclinical studies and is currently undergoing clinical trials. However, one limitation of N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide. One area of interest is the development of combination therapies that incorporate N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide with other cancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. Additionally, further studies are needed to fully characterize the pharmacokinetics and toxicity of N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide in humans, and to identify potential biomarkers that can predict response to this compound. Finally, there is a need for additional preclinical studies to explore the potential use of N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide in other types of cancer.
Méthodes De Synthèse
The synthesis of N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide involves several steps, including the reaction of 3-fluoroaniline with ethyl 2-bromoacetate to form N-(2-bromoethyl)-3-fluoroaniline. This intermediate is then reacted with 2-methylpropanoyl chloride in the presence of a base to form N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide.
Applications De Recherche Scientifique
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies.
Propriétés
IUPAC Name |
N-[2-(3-fluoroanilino)-2-oxoethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-8(2)12(17)14-7-11(16)15-10-5-3-4-9(13)6-10/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQZNINQTCUTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[3-(4-phenyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5703849.png)
![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)
![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)
![3-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5703878.png)


![S-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5703891.png)



![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5703908.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5703914.png)
![1-[(4-fluorophenoxy)methyl]-3-nitrobenzene](/img/structure/B5703920.png)